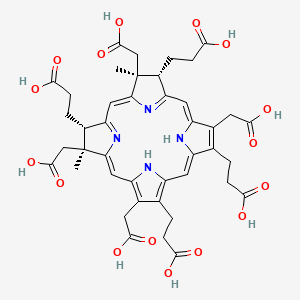
2-(4'-Aminobenzyl)imidazoline
Descripción general
Descripción
“2-(4’-Aminobenzyl)imidazoline” is a derivative of imidazoline . Imidazoline is a class of heterocycles formally derived from imidazoles by the reduction of one of the two double bonds . The 2-imidazolines are the most common imidazolines commercially, as the ring exists in some natural products and some pharmaceuticals .
Synthesis Analysis
The synthesis of imidazolines often involves the condensation of 1,2-diamines (e.g. ethylenediamine) with nitriles or esters . A variety of routes exist for the synthesis of imidazolines . The nitrile-based route is essentially a cyclic Pinner reaction; it requires high temperatures and acid catalysis and is effective for both alkyl and aryl nitriles .
Molecular Structure Analysis
The molecular formula of “2-(4’-Aminobenzyl)imidazoline” is C10H13N3 . It is a derivative of imidazoline, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Chemical Reactions Analysis
Imidazoline derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are crucial . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Aplicaciones Científicas De Investigación
Gastric H+/K+-ATPase Inhibition : 2-(4'-Aminobenzyl)imidazoline derivatives have been investigated for their potential as inhibitors of gastric H+/K+-ATPase, an enzyme involved in acid secretion. These compounds exhibit a mechanism of action different from that of existing inhibitors like omeprazole (Yamada et al., 1996).
Synthesis and Biological Evaluation : Research has been conducted on the synthesis of imidazoline derivatives, including 2-(4'-Aminobenzyl)imidazoline, which have significant pharmaceutical and biological activities. This research contributes to the development of novel compounds with potential therapeutic applications (Ding et al., 2003).
Alpha-Adrenergic Receptor Interaction : Studies have evaluated the interaction of imidazoline derivatives, including 2-(4'-Aminobenzyl)imidazoline, with alpha-adrenergic receptors. These studies help in understanding the pharmacological effects of these compounds and their potential therapeutic uses (Ruffolo et al., 1983).
Pharmacological Actions : There has been research on the diverse pharmacological actions of 2-(4'-Aminobenzyl)imidazoline, especially in its interaction with human platelets and rat aorta. This research is crucial for understanding the potential therapeutic uses of these compounds (Shams et al., 1991).
Transition Metal Complexes : Studies have also explored the role of imidazoline derivatives, like 2-(4'-Aminobenzyl)imidazoline, in forming complexes with transition metals. These complexes have applications in homogeneous catalysis and bioinorganic chemistry (Wu & Tamm, 2014).
Ruthenium(II) Complexes and C-N Bond Formation : Research has been conducted on ruthenium(II) complexes involving imidazolines for C-N bond formation. This has implications in organic synthesis and the development of new catalysts (Donthireddy et al., 2020).
Mecanismo De Acción
While the exact mechanism of action for “2-(4’-Aminobenzyl)imidazoline” is not specified, imidazoline receptors are the primary receptors on which imidazoline and other imidazolines act . There are three main classes of imidazoline receptor: I1 is involved in inhibition of the sympathetic nervous system to lower blood pressure, I2 has as yet uncertain functions but is implicated in several psychiatric conditions, and I3 regulates insulin secretion .
Direcciones Futuras
Imidazoline derivatives have been gaining importance due to their wide range of applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazolines is of strategic importance . Therefore, the future directions in this field could involve the development of more efficient and environmentally friendly methods for the synthesis of imidazoline derivatives .
Propiedades
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4H,5-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVVAXXCLZJWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929301 | |
| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Aminobenzyl)imidazoline | |
CAS RN |
13623-47-7 | |
| Record name | 2-(4'-Aminobenzyl)imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-benzhydryloxy-N,N-dimethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid](/img/structure/B1196427.png)






